AB-3Prgd2

Targeted radionuclide therapy Integrin αvβ3 First-in-human study

AB-3Prgd2 (also referred to as AB-3PRGD2 or DOTA-AB-3PRGD2) is a dimeric cyclic RGD peptide radiopharmaceutical precursor designed for targeted radionuclide therapy (TRT) of integrin αvβ3-overexpressing malignancies. When radiolabeled with lutetium-177, the resulting ¹⁷⁷Lu-AB-3PRGD2 constitutes a novel therapeutic agent incorporating an albumin-binding (AB) motif that reversibly binds endogenous serum albumin to extend circulatory half-life and enhance tumor accumulation.

Molecular Formula C137H215IN30O45S
Molecular Weight 3161.3 g/mol
Cat. No. B15609234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-3Prgd2
Molecular FormulaC137H215IN30O45S
Molecular Weight3161.3 g/mol
Structural Identifiers
InChIInChI=1S/C137H215IN30O45S/c138-96-33-31-93(32-34-96)23-16-30-110(170)143-40-14-11-26-102(135(200)201)161-133(198)107(156-117(177)88-164-49-51-165(89-121(183)184)53-55-167(91-123(187)188)56-54-166(52-50-164)90-122(185)186)92-214-108-85-118(178)168(134(108)199)48-15-3-8-29-109(169)146-45-60-205-66-72-211-79-77-210-71-65-204-59-39-114(174)153-101(124(189)148-47-62-207-68-74-213-80-76-209-70-64-203-58-38-113(173)145-42-13-10-25-100-128(193)158-98(28-18-44-150-137(141)142)126(191)152-87-116(176)155-106(84-120(181)182)132(197)163-104(130(195)160-100)82-95-21-6-2-7-22-95)35-36-111(171)147-46-61-206-67-73-212-78-75-208-69-63-202-57-37-112(172)144-41-12-9-24-99-127(192)157-97(27-17-43-149-136(139)140)125(190)151-86-115(175)154-105(83-119(179)180)131(196)162-103(129(194)159-99)81-94-19-4-1-5-20-94/h1-2,4-7,19-22,31-34,97-108H,3,8-18,23-30,35-92H2,(H,143,170)(H,144,172)(H,145,173)(H,146,169)(H,147,171)(H,148,189)(H,151,190)(H,152,191)(H,153,174)(H,154,175)(H,155,176)(H,156,177)(H,157,192)(H,158,193)(H,159,194)(H,160,195)(H,161,198)(H,162,196)(H,163,197)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,200,201)(H4,139,140,149)(H4,141,142,150)/t97-,98-,99-,100-,101-,102+,103+,104+,105-,106-,107-,108?/m0/s1
InChIKeyXWTZSZBTLBDMLZ-BZMBUDQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AB-3Prgd2 Procurement Guide: Integrin αvβ3-Targeted Albumin-Binding Radiopharmaceutical for Targeted Radionuclide Therapy


AB-3Prgd2 (also referred to as AB-3PRGD2 or DOTA-AB-3PRGD2) is a dimeric cyclic RGD peptide radiopharmaceutical precursor designed for targeted radionuclide therapy (TRT) of integrin αvβ3-overexpressing malignancies [1]. When radiolabeled with lutetium-177, the resulting ¹⁷⁷Lu-AB-3PRGD2 constitutes a novel therapeutic agent incorporating an albumin-binding (AB) motif that reversibly binds endogenous serum albumin to extend circulatory half-life and enhance tumor accumulation [1][2]. The compound has a molecular formula of C₁₃₇H₂₁₅IN₃₀O₄₅S and a molecular weight of 3161.3 g/mol, with the targeting core derived from the validated 3PRGD2 scaffold that has completed Phase III clinical imaging studies [1][3].

Why In-Class Integrin αvβ3 RGD Radiopharmaceuticals Cannot Substitute for AB-3Prgd2 in TRT Procurement


Integrin αvβ3-targeted RGD radiopharmaceuticals are not interchangeable for therapeutic applications. The unmodified ¹⁷⁷Lu-3PRGD2 (without albumin binder) exhibits rapid blood clearance (slow half-life ~11.81 min in mice) and insufficient tumor retention, requiring two doses of 111 MBq to achieve tumor suppression — a limitation that has hindered its clinical translation for therapy [1][2]. Alternative albumin-binding strategies (palmitic acid-conjugated ¹⁷⁷Lu-Palm-3PRGD2; Evans Blue-conjugated ¹⁷⁷Lu-EB-RGD) have demonstrated improved pharmacokinetics preclinically but lack any published human safety, dosimetry, or efficacy data [1]. In contrast, ¹⁷⁷Lu-AB-3PRGD2 is the only integrin αvβ3-targeted radiotherapeutic with completed first-in-human clinical evidence, employing a distinct 4-(p-iodophenyl)butyric acid-derived albumin-binding motif that has been clinically validated in 10 patients across multiple tumor types [1][3].

Quantitative Differentiation Evidence for AB-3Prgd2 vs. Closest Integrin αvβ3 Radiopharmaceutical Comparators


First-in-Human Clinical Validation vs. All Preclinical-Only αvβ3 RGD TRT Candidates

¹⁷⁷Lu-AB-3PRGD2 is the only integrin αvβ3-targeted RGD radiopharmaceutical with published first-in-human pharmacokinetic, safety, and dosimetry data. The study enrolled 10 patients with advanced integrin αvβ3-avid tumors (ACC, ICC, uLMS) who received a single dose of 1.57 ± 0.08 GBq. No adverse events over CTCAE grade 3 were observed [1]. By contrast, ¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-Palm-3PRGD2, and ¹⁷⁷Lu-EB-RGD remain confined to preclinical murine models, with no published human data for any of these comparators [2][3]. This constitutes a categorical clinical-translation gap that directly impacts procurement decisions for translational research and clinical development programs.

Targeted radionuclide therapy Integrin αvβ3 First-in-human study Clinical translation

Human Blood Half-Life: Albumin-Binding Motif Extends Circulation vs. Unmodified ¹⁷⁷Lu-3PRGD2

The albumin-binding motif of ¹⁷⁷Lu-AB-3PRGD2 produces a clinically measured human blood half-life of 2.85 ± 2.17 h (fitted exponential decay from blood samples at 5 min, 3 h, 24 h, 72 h, and 168 h post-injection) [1]. In contrast, unmodified ¹⁷⁷Lu-3PRGD2 in mice demonstrated a rapid slow-phase blood half-life of only 11.81 min (T₁/₂β), and the structurally distinct albumin-binding variant ¹⁷⁷Lu-Palm-3PRGD2 achieved a mouse T₁/₂β of 73.42 min [2]. While cross-species comparison limits direct quantification, the ~14.5-fold improvement in murine half-life from 3PRGD2 to Palm-3PRGD2 supports the class-level inference that albumin-binding modification — including the AB motif — substantially extends circulation, consistent with the clinically observed 2.85 h human half-life [1][2].

Pharmacokinetics Albumin binder Blood half-life Circulation time

Human Renal and Bone Marrow Dosimetry Profile vs. Clinically Approved ¹⁷⁷Lu-DOTATATE PRRT Benchmark

In the first-in-human study, ¹⁷⁷Lu-AB-3PRGD2 demonstrated a kidney absorbed dose of 0.684 ± 0.132 mGy/MBq, red bone marrow dose of 0.157 ± 0.032 mGy/MBq, and whole-body effective dose of 0.251 ± 0.047 mSv/MBq [1]. These values are within the established clinical safety range for ¹⁷⁷Lu-based peptide receptor radionuclide therapy (PRRT): the clinically approved ¹⁷⁷Lu-DOTATATE shows kidney doses of approximately 0.57–0.80 mGy/MBq and bone marrow doses of approximately 0.053–0.08 mGy/MBq across published studies [2]. The AB-3PRGD2 kidney dose of 0.684 mGy/MBq falls within this envelope, indicating that renal toxicity — the dose-limiting organ for ¹⁷⁷Lu PRRT — is comparable to an established therapeutic with known clinical safety margins.

Dosimetry Kidney dose Bone marrow Radiation safety PRRT

Tumor Immune Microenvironment Remodeling: PD-L1 Upregulation and CD8+ T Cell Infiltration Not Reported for Other RGD TRT Agents

¹⁷⁷Lu-AB-3PRGD2 TRT has been demonstrated to remodel the tumor immune microenvironment by upregulating PD-L1 expression and increasing tumor-infiltrating CD8+ T cells in preclinical models, facilitating subsequent anti-PD-L1 immune checkpoint blockade (ICB) combination therapy [1]. This immunomodulatory effect has not been reported for ¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-Palm-3PRGD2, or ¹⁷⁷Lu-EB-RGD in published literature [2][3]. The mechanism was validated both in vitro and in vivo using PD-L1-specific SPECT/CT imaging with ⁹⁹ᵐTc-MY1523, which confirmed the time window of PD-L1 upregulation post-TRT [1]. This property enables a theranostic strategy combining ¹⁷⁷Lu-AB-3PRGD2 TRT with ICB that is not documented for other αvβ3-targeted radiotherapeutics.

Immuno-oncology Tumor microenvironment PD-L1 CD8+ T cells Immune checkpoint

Therapeutic Dosing Advantage: Single Low-Dose Regimen Enabled by Albumin-Binding PK Optimization

The albumin-binding strategy in ¹⁷⁷Lu-AB-3PRGD2 addresses a critical limitation of the parent ¹⁷⁷Lu-3PRGD2, which required two doses of 111 MBq to achieve effective tumor suppression in preclinical models due to rapid clearance [1]. In the first-in-human study, ¹⁷⁷Lu-AB-3PRGD2 was administered as a single dose of 1.57 ± 0.08 GBq (42.32 ± 2.11 mCi) with sustained tumor retention observed on serial SPECT/CT imaging up to 168 h post-injection [2]. The albumin-binding class effect is quantitatively established by the ¹⁷⁷Lu-Palm-3PRGD2 study: at 12 h post-injection, tumor uptake was 21.34 ± 4.65 %IA/g for Palm-3PRGD2 vs. 4.11 ± 0.70 %IA/g for unmodified 3PRGD2 in MC38 tumors (>5-fold increase), and a single 18.5 MBq dose of ¹⁷⁷Lu-Palm-3PRGD2 achieved complete tumor growth inhibition [1]. This class-level evidence supports that the AB modification confers a dosing advantage over non-albumin-binding RGD agents.

Therapeutic dosing Albumin binder Tumor retention Single-dose therapy Radiopharmaceutical efficacy

Multi-Indication Clinical Trial Pipeline: AB-3PRGD2 in NSCLC and Broad Solid Tumors

¹⁷⁷Lu-AB-3PRGD2 has an active clinical development pipeline encompassing multiple solid tumor indications beyond the initial first-in-human cohort. A dedicated clinical trial is evaluating ¹⁷⁷Lu-AB-3PRGD2 in non-small cell lung cancer (NSCLC) patients with integrin αvβ3-positive expression at Peking Union Medical College Hospital, employing ⁶⁸Ga-RGD PET/CT for patient selection and 1.11 GBq (30 mCi) single-dose administration [1][2]. A separate open-label trial is assessing therapeutic efficacy across various integrin αvβ3-positive solid tumors [3]. This clinical expansion contrasts with all other αvβ3-targeted RGD TRT agents (¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-Palm-3PRGD2, ¹⁷⁷Lu-EB-RGD), which remain at the preclinical stage with no active therapeutic clinical trials.

Clinical trials NSCLC Solid tumors Theranostics Radiopharmaceutical development

Optimal Scientific and Industrial Application Scenarios for AB-3Prgd2 Procurement


Translational Oncology Programs Requiring Human-Validated Integrin αvβ3 TRT

AB-3PRGD2 is the appropriate procurement choice for academic or industry translational oncology programs that require a radiopharmaceutical with published human pharmacokinetic and dosimetry data. The first-in-human study provides clinically measured organ dosimetry (kidney: 0.684 ± 0.132 mGy/MBq; bone marrow: 0.157 ± 0.032 mGy/MBq; whole-body effective dose: 0.251 ± 0.047 mSv/MBq) [1], enabling prospective dose calculations and radiation safety planning that cannot be performed with preclinical-only agents such as ¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-Palm-3PRGD2, or ¹⁷⁷Lu-EB-RGD. Investigators planning investigator-initiated trials (IITs) or Phase I/II studies in αvβ3-positive solid tumors (ACC, ICC, uLMS, NSCLC, and others) benefit from existing safety and dosimetry benchmarks established in 10 patients [1].

TRT–Immunotherapy Combination Research Leveraging PD-L1 Immunomodulation

For research groups investigating the synergy between targeted radionuclide therapy and immune checkpoint blockade, AB-3PRGD2 is uniquely suited among αvβ3-targeted RGD agents. Preclinical evidence demonstrates that ¹⁷⁷Lu-AB-3PRGD2 TRT remodels the tumor immune microenvironment by upregulating PD-L1 expression and increasing tumor-infiltrating CD8+ T cells, creating a time window for effective anti-PD-L1 ICB administration [1]. This immunomodulatory property has been validated using PD-L1-specific ⁹⁹ᵐTc-MY1523 SPECT/CT imaging to guide combination therapy timing [1]. No other αvβ3-targeted RGD TRT agent (including ¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-Palm-3PRGD2, and ¹⁷⁷Lu-EB-RGD) has published evidence of immune microenvironment remodeling, making AB-3PRGD2 the sole evidence-supported option for TRT–ICB combination studies in this target class [2][3].

Single-Dose Radiopharmaceutical Therapy Regimen Development

Programs developing simplified, single-administration radionuclide therapy regimens should procure AB-3PRGD2 based on its clinically observed sustained tumor retention and extended circulatory half-life. The human blood half-life of 2.85 ± 2.17 h [1], combined with visible tumor retention on SPECT/CT imaging through 168 h post-injection, supports a single-dose therapeutic paradigm. The unmodified ¹⁷⁷Lu-3PRGD2 requires repeated dosing (2 × 111 MBq in preclinical models) due to rapid clearance (T₁/₂β = 11.81 min in mice) [2], making it unsuitable for single-dose protocols. The albumin-binding class effect has been validated across multiple structural variants (Palm-3PRGD2, EB-RGD, AB-3PRGD2), consistently demonstrating >5-fold enhancement in tumor uptake and enabling complete tumor eradication with single low-dose administration in preclinical models [2][3].

Theranostic Pairing with ⁶⁸Ga-DOTA-3PRGD2 PET/CT for Patient Stratification

AB-3PRGD2 procurement is optimal for theranostic programs that pair diagnostic PET/CT imaging with therapeutic radionuclide administration. In the first-in-human study, patient eligibility was determined using ⁶⁸Ga-DOTA-3PRGD2 PET/CT, and the SUV values from diagnostic imaging demonstrated significant positive correlation with absorbed doses of ¹⁷⁷Lu-AB-3PRGD2 in tumor lesions (R = 0.780 for SUVmax, P < 0.001; R = 0.790 for SUVmean, P < 0.001) [1]. This theranostic pairing enables image-guided patient selection and prospective dosimetry estimation, a workflow that mirrors the clinically established ⁶⁸Ga-DOTATATE/¹⁷⁷Lu-DOTATATE paradigm but for αvβ3-positive tumors — a target for which no approved therapeutic radiopharmaceutical currently exists [1]. Procurement of AB-3PRGD2 thus supports the entire theranostic value chain from patient screening to treatment delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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